2-Chlorotropone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chlorocyclohepta-2,4,6-trien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-6-4-2-1-3-5-7(6)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHNMAUDCHXFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191734 | |
| Record name | 2,4,6-Cycloheptatrien-1-one, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3839-48-3 | |
| Record name | 2-Chloro-2,4,6-cycloheptatrien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3839-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4,6-Cycloheptatrien-1-one, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003839483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorotropone | |
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| Record name | 2,4,6-Cycloheptatrien-1-one, 2-chloro- | |
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| Record name | 2-chlorocyclohepta-2,4,6-trien-1-one | |
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| Record name | 2-Chlorocyclohepta-2,4,6-trienone | |
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Synthetic Methodologies for 2 Chlorotropone and Its Derivatives
Direct Chlorination Approaches
Direct chlorination methods involve the introduction of a chlorine atom onto a pre-existing tropone (B1200060) or tropolone (B20159) ring system. These are among the most common and straightforward routes to obtaining 2-chlorotropone.
The direct chlorination of tropone provides an efficient route to this compound. A key method involves the treatment of tropone with a chlorinating agent in a suitable solvent like carbon tetrachloride. The reaction proceeds through a mechanism involving the formation of an intermediate, tropone dichloride. This intermediate subsequently undergoes isomerization to form the hydrochloride salt of this compound. Neutralization then affords the final product. Through optimization of this process, this compound can be obtained in a high yield of 83.5%. researchgate.net This method is advantageous due to the direct conversion of the readily available tropone precursor.
Tropolone, which features an enolic hydroxyl group, can be effectively converted to this compound using standard chlorinating agents. The reaction leverages the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.
Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation. In a typical procedure, tropolone is dissolved in a solvent such as benzene (B151609) and refluxed with thionyl chloride. Following the reaction, the excess reagent and solvent are removed, and the resulting this compound can be purified by methods like silica (B1680970) gel chromatography and recrystallization.
Similarly, other chlorinating agents like phosphorus oxychloride (POCl₃) can be used. The general principle remains the same, where the hydroxyl group of tropolone is converted into a chloro substituent. The choice of reagent and reaction conditions can be optimized to maximize yield and purity.
Table 1: Comparison of Direct Chlorination Methods
| Precursor | Reagent | Key Features | Reported Yield |
|---|---|---|---|
| Tropone | Chlorine (in CCl₄) | Proceeds via tropone dichloride intermediate. researchgate.net | 83.5% researchgate.net |
| Tropolone | Thionyl Chloride (in Benzene) | Standard conversion of a hydroxyl group to a chloride. | - |
| Tropolone | Phosphorus Oxychloride | Alternative standard chlorinating agent. | - |
Chlorination of Tropone: Mechanism and Yield Optimization[4],
Indirect Synthesis from Alternative Precursors
Indirect routes offer alternative pathways to this compound, often starting from precursors that require multiple steps to form the target molecule.
A modern and highly efficient method for synthesizing this compound involves the nucleophilic substitution of 2-tosyloxytropone. This reaction can be carried out effectively in an ionic liquid medium, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMIMBF₄), with a chloride source like lithium chloride (LiCl). This process furnishes this compound in an excellent yield of 88%. Mechanistic studies have shown that the lithium cation (Li⁺) acts as a Lewis acid, activating the substrate for substitution. The recyclability of the ionic medium makes this a greener alternative to traditional solvents.
Tropone itself is a derivative of cycloheptatrienone. The synthesis of the core tropone ring system often begins with cycloheptatriene (B165957). One established method involves the acid-catalyzed decomposition of ditropyl ether, which is derived from cycloheptatriene. This reaction produces tropone with a yield of 83.5%. researchgate.net Once tropone is synthesized, it can be subsequently chlorinated to this compound as described in section 2.1.1. This two-step sequence, starting from cycloheptatriene, represents a foundational pathway to this compound and its derivatives.
Conversion from 2-Tosyloxytropone in Ionic Media
Synthesis of Substituted this compound Derivatives
The synthesis of this compound derivatives bearing additional substituents on the seven-membered ring allows for the fine-tuning of the molecule's chemical properties. These derivatives are typically prepared either by starting with an already substituted tropolone or tropone, or by performing further reactions on a substituted this compound.
Key examples include:
2-Chloro-5-hydroxytropone : This derivative can be prepared by the acid hydrolysis of 2,5-dichlorotropone using hydrochloric or sulfuric acid. oup.comoup.com
5-Amino- and 5-Methylamino-2-chlorotropone : These compounds are derived from the methyl ether of 2-chloro-5-hydroxytropone. oup.comoup.com
4-Bromo-2-chloro-5-hydroxytropone : Further functionalization of 2-chloro-5-hydroxytropone via bromination yields this di-halogenated derivative. oup.com
2,7-Dichlorotropone : This compound is a useful precursor and is often used in reactions to generate other disubstituted tropones. gla.ac.uk
The chlorine atom at the C2 position is itself reactive towards nucleophilic substitution, providing a gateway to a vast array of 2-substituted tropones, such as 2-phenyltropone or 2-iodotropone. researchgate.net The reaction of this compound with active methylene (B1212753) compounds like diethyl malonate or ethyl acetoacetate (B1235776) leads to the formation of fused ring systems like 2H-cyclohepta[b]furan-2-ones. clockss.org
Table 2: Selected Examples of Substituted this compound Synthesis
| Derivative | Precursor(s) | Reagents/Conditions | Citation |
|---|---|---|---|
| 2-Chloro-5-hydroxytropone | 2,5-Dichlorotropone | Hydrochloric or Sulfuric Acid | oup.com, oup.com |
| 5-Amino-2-chlorotropone | 2-Chloro-5-methoxytropone | Ammonia/Amines | oup.com |
| 4-Bromo-2-chloro-5-hydroxytropone | 2-Chloro-5-hydroxytropone | Bromine | oup.com |
| 2-Phenyltropone | This compound | Phenyllithium (B1222949) | researchgate.net |
| 2-Iodotropone | This compound | Potassium Iodide in Acetic Acid | researchgate.net |
| 3-Acyl-2H-cyclohepta[b]furan-2-one | This compound, Ethyl Acetoacetate | Sodium Salt Formation | clockss.org |
Synthesis of 2-Chloro-7-nitrotropone
The introduction of a nitro group onto the this compound ring is a key step toward creating derivatives with varied electronic properties. The primary method for synthesizing 2-chloro-7-nitrotropone involves the direct nitration of this compound.
Detailed research by E. J. Forbes and D. C. Warrell outlines a procedure where this compound is treated with nitric acid in an acetic acid solvent. rsc.orgrsc.org This reaction primarily yields 2-chloro-7-nitrotropone, demonstrating a regioselective preference for the C-7 position. rsc.org However, the reaction is not perfectly selective and produces a variety of side products, including 2-chloro-4,6-dinitrophenol, m-hydroxybenzaldehydes, and picric acid. rsc.orgresearchgate.net The formation of these byproducts indicates that the reaction can induce rearrangement of the tropone ring. rsc.org
Further studies have investigated the reaction of 2-chloro-7-nitrotropone, showing it can undergo various rearrangements depending on the reaction conditions. acs.org For instance, deuteriation studies have confirmed that the conversion of 2-chloro-7-nitrotropone into 4-chloro-3-hydroxy-2-nitrobenzaldehyde proceeds with the hydrogen at C-6 of the tropone ring being retained. researchgate.net
Table 1: Nitration of this compound
| Starting Material | Reagents | Major Product | Key Findings & Reference |
|---|
Synthesis of Dichloro- and Dinitrotropone Derivatives
The synthesis of tropone derivatives bearing multiple chloro or nitro substituents requires specific strategies, often involving multi-step processes or more potent reagents.
The synthesis of dichlorotropones can be approached by starting with an already halogenated tropone or tropolone. For instance, 2,5-dichlorotropone can serve as a precursor for other functionalized tropones. oup.comoup.com Treatment of 2,5-dichlorotropone with strong acids like hydrochloric or sulfuric acid results in the formation of 2-chloro-5-hydroxytropone. oup.comoup.com
Another strategy involves halogen exchange reactions on polyhalogenated tropones. The hydrolysis of 2,4,7-tribromotropone (B12049675) using hydrochloric acid has been shown to yield 3,6-dichlorotropolone, where bromine atoms are substituted by chlorine. oup.comoup.com
Table 2: Synthesis of Dichlorotropone Derivatives
| Precursor | Reagents | Product | Synthetic Strategy & Reference |
|---|---|---|---|
| 2,5-Dichlorotropone | Hydrochloric acid or Sulfuric acid | 2-Chloro-5-hydroxytropone | Acid hydrolysis of a dichlorotropone. oup.comoup.com |
To introduce a second nitro group onto the this compound skeleton, more powerful nitrating agents are typically employed. The nitration of this compound with dinitrogen tetroxide leads to the formation of 2-chloro-4,7-dinitrotropone. rsc.orgresearchgate.net This dinitro derivative can subsequently rearrange into various benzenoid compounds under different conditions; for example, treatment with sodium hydroxide (B78521) gives a mixture of 2-chloro-4-nitro- and 2,5-dinitro-benzoic acids. rsc.orgresearchgate.net
Alternatively, a sequential nitration approach can be used. For example, 2-chloro-5,7-dinitrotropone is obtained by the nitration of 2-chloro-5-nitrotropone. researchgate.net In a related synthesis, the reaction of tropone itself with concentrated nitric acid can lead to 3,5,7-trinitrotropolone, showcasing that multiple nitrations are possible under forceful conditions. iupac.org
Table 3: Synthesis of Di- and Trinitro-Tropone/Tropolone Derivatives
| Starting Material | Reagents | Product | Synthetic Strategy & Reference |
|---|---|---|---|
| This compound | Dinitrogen tetroxide | 2-Chloro-4,7-dinitrotropone | Direct dinitration using a stronger nitrating agent. rsc.orgresearchgate.net |
| 2-Chloro-5-nitrotropone | Nitrating agents | 2-Chloro-5,7-dinitrotropone | Sequential nitration of a mononitro precursor. researchgate.net |
Strategies for Substituted Analogues
This compound is an exceptionally useful precursor for a wide array of substituted analogues, primarily through metal-catalyzed cross-coupling reactions.
A prominent strategy involves palladium-catalyzed Suzuki reactions. The chloro-substituent at the C-2 position is amenable to cross-coupling, allowing for the synthesis of a series of 2-aryl tropones from this compound and various arylboronic acids. nih.gov These 2-aryl tropones can be subsequently converted into 7-aryl-2-aminotropones and, ultimately, α-substituted (2-aryl) tropolones through a sequence involving hydrazine (B178648) and basic hydrolysis. nih.gov
Another powerful palladium-catalyzed method is the Heck reaction, which facilitates the vinylation of halotropones. oup.com this compound can react with olefins like styrene (B11656) to produce 2-styryltropones. This method provides a direct route for introducing carbon-carbon double bonds and extending conjugated systems on the tropone ring. oup.com
Furthermore, nucleophilic substitution on dichlorotropones provides another avenue to substituted analogues. As mentioned previously, the treatment of 2,5-dichlorotropone with acid yields 2-chloro-5-hydroxytropone. oup.comoup.com The resulting hydroxyl group can then serve as a handle for further functionalization, or the remaining chloro group can be targeted in subsequent reactions.
Table 4: Synthetic Strategies for Substituted this compound Analogues
| Strategy | Reagents/Reaction Type | Precursor | Product Type | Description & Reference |
|---|---|---|---|---|
| Arylation | Arylboronic acids, Pd catalyst (Suzuki reaction) | This compound | 2-Aryl tropones | Creates a C-C bond, attaching an aryl group at the C-2 position. nih.gov |
| Vinylation | Olefins (e.g., styrene), Pd catalyst (Heck reaction) | This compound | 2-Styryltropones and other vinylated tropones | Creates a C-C double bond at the C-2 position. oup.com |
Advanced Reactivity and Reaction Mechanisms of 2 Chlorotropone
Nucleophilic Substitution Reactions
The carbon-chlorine bond in 2-chlorotropone is susceptible to nucleophilic attack. This reactivity is central to the synthesis of a wide array of tropone (B1200060) derivatives and other complex cyclic systems.
The chlorine atom of this compound can be displaced by a variety of nucleophiles. nih.govdocsity.comacsgcipr.org For instance, it reacts with piperidine (B6355638) in benzene (B151609) to quantitatively yield 2-piperidinotropone. rsc.org The reaction with hydroxide (B78521) ion leads to the formation of benzoic acid. researchgate.net In the presence of more dilute alkali, salicylaldehyde (B1680747) can also be formed. researchgate.net Furthermore, this compound can be converted to 2-iodotropone by treatment with potassium iodide in acetic acid. researchgate.net
The reaction of this compound with the anion of tricarbonyl(1-4-η-cyclohepta-1,3,5-triene)iron, generated by treatment with lithium di-isopropylamide, results in the formation of tricarbonyl[1-4-η-7-(2-oxocyclohepta-1,3,5-trienyl)cyclohepta-1,3,5-triene]iron in high yield.
| Nucleophile | Reagent/Conditions | Product | Yield (%) |
| Piperidine | Benzene | 2-Piperidinotropone | Quantitative rsc.org |
| Hydroxide ion | Concentrated aqueous NaOH | Benzoic acid | - |
| Hydroxide ion | Dilute alkali | Salicylaldehyde | Up to 40 researchgate.net |
| Iodide ion | KI in acetic acid | 2-Iodotropone | - |
| Tricarbonyl(cycloheptatrienide)iron anion | LDA, -78 °C | Tricarbonyl[1-4-η-7-(2-oxocyclohepta-1,3,5-trienyl)cyclohepta-1,3,5-triene]iron | 96 |
Acid catalysis can facilitate the displacement of the chlorine atom in this compound by various bases. researchgate.net The protonation of the carbonyl group under acidic conditions enhances the electrophilicity of the tropone ring, making it more susceptible to nucleophilic attack. byjus.com This mechanism is exemplified by the conversion of this compound to 2-iodotropone using potassium iodide in acetic acid. researchgate.net The reaction proceeds through a protonated intermediate, which is then attacked by the nucleophile. byjus.com
This compound reacts with organometallic reagents such as Grignard and organolithium compounds to generate 2,7-disubstituted tropones. rsc.org For example, phenyllithium (B1222949) reacts with this compound to produce 2-phenyltropone. researchgate.net These reactions often proceed through the formation of 2-halogeno-7-substituted cycloheptadienone (B157435) enolates. rsc.org Grignard reagents, being strong nucleophiles, readily add to carbonyl compounds. masterorganicchemistry.com Similarly, organolithium reagents are potent nucleophiles that react with various electrophiles, including carbonyls. libretexts.orgwikipedia.org The reaction of organolithium reagents with carboxylic acids, for instance, leads to the formation of ketones after an acidic workup. masterorganicchemistry.com
| Organometallic Reagent | Product |
| Phenyllithium | 2-Phenyltropone researchgate.net |
| Grignard Reagents | 2,7-Disubstituted tropones rsc.org |
| Organolithium Compounds | 2,7-Disubstituted tropones rsc.org |
This compound readily reacts with active methylene (B1212753) compounds in the presence of a base to yield azulene (B44059) and 2H-cyclohepta[b]furan-2-one derivatives. clockss.orgresearchgate.net For example, the reaction with the sodium salt of diethyl malonate produces 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one. clockss.org Similarly, using sodium ethyl acetoacetate (B1235776) yields 3-acetyl-2H-cyclohepta[b]furan-2-one. clockss.orgvulcanchem.com The reaction with malononitrile (B47326) can lead to the formation of 3-cyano-2H-cyclohepta[b]furan-2-imine, which can be hydrolyzed to the corresponding 2-one. clockss.org
The mechanism of the reaction with diethyl malonate involves the initial attack of the carbanion at the C-7 position of the tropone ring. clockss.org Enolates, generated from carbonyl compounds in the presence of a base, are also effective nucleophiles in reactions with this compound. libretexts.orglibretexts.org The alkylation of enolates with alkyl halides is a common synthetic strategy. chemistrysteps.com The reaction of 2-halogenotropones with hydride reagents can generate 2-halogenocycloheptadienone enolates, which are versatile intermediates. rsc.orgrsc.org
| Active Methylene Compound | Base | Product |
| Diethyl malonate | Sodium ethoxide | 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one clockss.org |
| Ethyl acetoacetate | Sodium ethoxide | 3-Acetyl-2H-cyclohepta[b]furan-2-one clockss.orgvulcanchem.com |
| Malononitrile | Sodium ethoxide | 3-Cyano-2H-cyclohepta[b]furan-2-imine clockss.org |
| Ethyl phenylacetate (B1230308) | - | 3-Phenyl-2H-cyclohepta[b]furan-2-one researchgate.net |
| Ethyl benzoylacetate | - | 3-Benzoyl-2H-cyclohepta[b]furan-2-one researchgate.net |
The reaction of this compound with enamines leads to the synthesis of 2-(2-oxocycloalkyl)-tropones. thieme-connect.com Enamines, which are formed from the reaction of aldehydes or ketones with secondary amines, act as nucleophiles and can be used as enolate equivalents. libretexts.org The reaction of an N-silylenamine with this compound in the presence of potassium fluoride (B91410) has been shown to produce a 2-substituted-azaazulene. clockss.org Similarly, enamines react with this compound in the presence of triethylamine (B128534) to give the corresponding azaazulenes. clockss.org The reaction of 6-amino-3-methyluracil (B15044) derivatives with this compound proceeds via an enamine-alkylation process to form cyclohepta[b]pyrimido[5,4-d]pyrrole-8(6H),10(9H)-diones. thieme-connect.com The initial step is believed to be an enamine-type alkylation of the uracil (B121893) derivative onto the this compound. clockss.org
The anion derived from tricarbonyl(cyclohepta-1,3,5-triene)iron reacts with this compound via nucleophilic attack to afford tricarbonyl[1-4-η-7-(2-oxocyclohepta-1,3,5-trienyl)cyclohepta-1,3,5-triene]iron. This reaction provides a convenient route for synthesizing cycloheptatrienes substituted with a tropone nucleus. Substituted tricarbonyl(cycloheptatriene)iron derivatives also undergo this reaction. For instance, the anion of tricarbonyl(methoxycycloheptatrienide)iron yields tricarbonyl[1-4-η-6-methoxy-7-(2-oxocyclohepta-1,3,5-trienyl)cyclohepta-1,3,5-triene]iron. The reaction with the anion of tricarbonyl(phenylcycloheptatrienide)iron gives a mixture of two isomeric products. Nucleophilic addition to this compound has also been noted in the context of reactions involving the [(η3-C7H7)Fe(CO)3]− anion. researchgate.net
Reactions with Enamines and N-Silylenamines[16],[17],
Electrophilic Reactions
The electrophilic substitution reactions of this compound reveal the influence of the chlorine atom and the carbonyl group on the regioselectivity of the tropone ring.
Nitration of this compound: Regioselectivity and Product Analysis
The nitration of this compound demonstrates sensitivity to the specific nitrating agent used, which influences the distribution of products. When this compound is treated with nitric acid in acetic acid, the reaction shows a distinct preference for substitution at the C-7 position. rsc.org The major product isolated from this reaction is 2-chloro-7-nitrotropone. rsc.org This outcome highlights the directing effect of the electron-withdrawing chloro and carbonyl groups, which deactivates the tropone ring towards electrophilic attack but preferentially directs the incoming electrophile to the C-7 position.
However, the reaction is not entirely selective, and several other byproducts are formed. Analysis of the reaction mixture also reveals the presence of 2-chloro-4,6-dinitrophenol, two different m-hydroxybenzaldehydes, picric acid, and 2,5-dinitrobenzoic acid. rsc.org The formation of these rearranged and phenolic products suggests that the reaction proceeds through complex pathways, including potential ring-opening and subsequent recyclization or rearrangement under the acidic and oxidative reaction conditions. rsc.org The formation of m-hydroxybenzaldehydes, in particular, has been described as a novel rearrangement for this class of compounds. rsc.org
Formation of Nitro and Dinitro Derivatives
The synthesis of specific nitro and dinitro derivatives of this compound can be achieved by modifying the nitrating agent. Using dinitrogen tetroxide, the nitration of this compound yields a different set of products compared to nitric acid in acetic acid. rsc.org This method allows for the formation of both mono- and di-nitro derivatives. The primary products identified are 2-chloro-7-nitrotropone and 2-chloro-4,7-dinitrotropone. rsc.org
The dinitro derivative, 2-chloro-4,7-dinitrotropone, is a versatile intermediate that undergoes further rearrangements depending on the reaction conditions. rsc.org Treatment with sodium hydroxide leads to a mixture of 2-chloro-4-nitrobenzoic acid and 2,5-dinitrobenzoic acid. rsc.org When treated with sodium carbonate, it rearranges to 2-chloro-4,6-dinitrophenol. rsc.org In aqueous acetic acid, a mixture of the same phenol (B47542) and 4-chloro-3-hydroxy-2,6-dinitrobenzaldehyde is formed. rsc.org
Table 1: Products from the Nitration of this compound
| Nitrating Agent/Conditions | Major Product(s) | Other Products Identified |
| Nitric acid in acetic acid | 2-Chloro-7-nitrotropone | 2-Chloro-4,6-dinitrophenol, m-hydroxybenzaldehydes, Picric acid, 2,5-Dinitrobenzoic acid |
| Dinitrogen tetroxide | 2-Chloro-7-nitrotropone, 2-Chloro-4,7-dinitrotropone | 2-Chloro-3-hydroxy-4-nitrobenzaldehyde |
Cycloaddition Reactions
This compound, as an electron-deficient 6π system, readily participates in cycloaddition reactions, particularly higher-order [6+4] cycloadditions, to form complex bicyclic systems. wikipedia.org
[6+4] Cycloadditions
The [6+4] cycloaddition is a thermally allowed process that involves a six-atom π-system (the tropone) and a four-atom π-system (a diene), leading to the formation of a ten-membered ring system. wikipedia.org
The cycloaddition reactions of tropones with cyclopentadiene (B3395910) and cycloheptatriene (B165957) are among the earliest studied examples of [6+4] cycloadditions. researchgate.netnih.gov Computational studies have investigated the reaction of this compound with cycloheptatriene, revealing a complex, multi-step mechanism. researchgate.netresearchgate.net These reactions are often not straightforward single-step processes but can involve ambimodal transition states that lead to a variety of products through different pericyclic pathways. researchgate.netnih.gov While early reports claimed the formation of a [6+4] cycloadduct between tropone and cyclopentadiene, later computational work has shown that these reactions can be more complex. researchgate.netrsc.org For this compound, it participates as the 6π component in these reactions, leading to the formation of bicyclo[4.4.1]undecane-type skeletons.
A key feature of [6+4] cycloadditions involving tropone systems is the stereochemical outcome, which can be controlled by the reaction conditions. wikipedia.org Thermal, metal-free [6+4] cycloadditions of tropones are highly stereoselective, almost exclusively yielding the exo cycloadduct. wikipedia.orgfigshare.com This selectivity is attributed to destabilizing repulsive secondary orbital interactions in the endo transition state. wikipedia.org
In contrast, metal-promoted cycloadditions provide a complementary pathway, leading selectively to the endo product. wikipedia.orgfigshare.com Studies on intramolecular cycloadditions, where the diene is tethered to a tropone nucleus derived from this compound, have demonstrated this principle clearly. figshare.com When these systems are subjected to thermal conditions, they undergo an exo-selective [6π + 4π] cycloaddition. figshare.com However, when the reaction is mediated by a metal, such as in the corresponding chromium(0) complexes of tropone substrates, the cycloaddition proceeds exclusively through an endo-selective pathway. figshare.com This metal-promoted reaction can be initiated by either thermal or photochemical activation, offering a stereocomplementary route to the products obtained from the purely thermal reaction. figshare.com
Table 2: Stereoselectivity in [6+4] Cycloadditions of Tropone Derivatives
| Reaction Pathway | Predominant Stereoisomer | Rationale |
| Thermal (Metal-free) | Exo | Avoidance of repulsive secondary orbital interactions in the endo transition state. wikipedia.org |
| Metal-Promoted (e.g., Cr(0)) | Endo | Reaction proceeds through a stepwise mechanism involving the metal complex, favoring the endo pathway. wikipedia.orgfigshare.com |
Stereoselective Reactions with Azlactones[25],
[6+3] Cycloadditions (e.g., Palladium-Catalyzed Trimethylenemethane Cycloadditions)
Rearrangement Reactions
This compound is known to undergo rearrangement reactions, particularly to benzenoid compounds, which points to its limited aromatic character compared to tropolones. rsc.org One notable rearrangement is its conversion to benzoic acid upon treatment with hydroxide ions. researchgate.net This type of rearrangement is also observed with other 2-halotropones like 2-bromo- and 2-iodotropone. researchgate.net
Another significant rearrangement occurs when 5-arylazo-2-chlorotropones are treated with an excess of phosphorus oxychloride. oup.com This reaction leads to the formation of 2-aryl-4,5-dichloroindazoles. oup.com
Furthermore, the products of the palladium-catalyzed [6+3] cycloaddition of this compound can undergo subsequent thermal rearrangement. nih.govacs.org Heating the bicyclo[4.3.1]decadiene adducts can induce a facile researchgate.netresearchgate.net sigmatropic rearrangement to yield bicyclo[3.3.2]decadienes in good yields, often with retention of stereochemistry. nih.gov
Deuteriation Studies to Elucidate Rearrangement Mechanisms
Reduction Chemistry
The reduction of this compound offers alternative pathways for synthetic transformations, distinct from its rearrangement reactions. This chemistry focuses on altering the electronic properties of the tropone system to achieve novel reactivity.
The reduction of this compound with hydride reagents provides a method for achieving a reversal of the typical polarity (umpolung) of the tropone ring. rsc.org Treatment of 2-halogenotropones, including this compound, with hydride reagents leads to the formation of 2-halogenocycloheptadienone enolates. rsc.org The structure of the resulting 2-chlorocycloheptadienone enolate has been confirmed through 1H NMR spectral studies. rsc.org This enolate is a valuable intermediate, reacting readily with various cationic electrophiles, such as tropylium (B1234903) cations, to generate novel 2-substituted and 2,7-disubstituted tropones. rsc.org
Applications of 2 Chlorotropone in Complex Molecule Synthesis
Building Block for Diverse Organic Compounds
In the field of chemistry, a "building block" refers to a molecule that acts as a fundamental unit in the assembly of more complex structures. cymitquimica.comwikipedia.org These are the essential starting materials used to construct larger molecules through various chemical reactions, playing a critical role in drug discovery, materials science, and chemical research. cymitquimica.com 2-Chlorotropone exemplifies such a building block. cymitquimica.com Its tropone (B1200060) core, a seven-membered carbon ring, combined with a reactive chlorine atom at the 2-position, makes it a highly versatile intermediate for creating intricate molecular frameworks. clockss.orgugent.be
The reactivity of this compound allows it to participate in a variety of chemical transformations. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. This property is extensively exploited to introduce new functional groups and to initiate cyclization cascades, leading to the formation of fused ring systems. It is considered a key "reactive troponoid" and a precursor for a multitude of complex molecules, including azulenes and their heterocyclic analogues. clockss.org
Synthesis of Polycyclic and Heterocyclic Systems
The unique structure of this compound makes it an ideal precursor for synthesizing a range of complex polycyclic and heterocyclic compounds. Its ability to undergo cycloaddition and condensation reactions is fundamental to building these elaborate molecular architectures.
Precursor for 2H-Cyclohepta[b]furan-2-ones
One of the most well-established applications of this compound is in the synthesis of 2H-cyclohepta[b]furan-2-ones. These compounds are important intermediates themselves, particularly in the synthesis of azulenes. mdpi.comresearchgate.net The most common method involves the reaction of this compound with active methylene (B1212753) compounds. clockss.org
For instance, reacting this compound with diethyl malonate or ethyl acetoacetate (B1235776) in the presence of a base like sodium ethoxide (EtONa) yields the corresponding 3-ethoxycarbonyl and 3-acetyl derivatives of 2H-cyclohepta[b]furan-2-one, respectively. clockss.orgmdpi.com The reaction mechanism is proposed to involve a nucleophilic attack of the enolate from the active methylene compound on the tropone ring, followed by intramolecular cyclization and elimination of hydrogen chloride. vulcanchem.com These derivatives can then be hydrolyzed and subsequently decarboxylated or deacetylated to yield the parent 2H-cyclohepta[b]furan-2-one. clockss.org
A method has also been developed for producing 2-oxo-2H-cyclohepta[b]furan analogues by reacting this compound analogues with dimethyl malonate in an alcohol medium with an alkali metal hydroxide (B78521). google.com
Table 1: Synthesis of 2H-Cyclohepta[b]furan-2-one Derivatives from this compound
| Reagent | Base | Solvent | Product | Yield | Reference(s) |
|---|---|---|---|---|---|
| Ethyl Acetoacetate | Sodium Ethoxide (EtONa) | Benzene (B151609) or Toluene | 3-acetyl-2H-cyclohepta[b]furan-2-one | 70-85% | vulcanchem.com |
| Diethyl Malonate | Sodium Ethoxide (EtONa) | Not Specified | 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one | Not Specified | clockss.orgmdpi.com |
Construction of Azulene (B44059) and Azaazulene Derivatives
This compound is a cornerstone in the synthesis of azulenes—bicyclic non-benzenoid aromatic hydrocarbons with a distinctive blue color—and their nitrogen-containing analogues, azaazulenes. mdpi.comresearchgate.netrsc.org
The synthesis of azulenes often proceeds through the aforementioned 2H-cyclohepta[b]furan-2-one intermediates. mdpi.comresearchgate.net For example, 3-phenyl- and 3-benzoyl-2H-cyclohepta[b]furan-2-ones, prepared from the reaction of this compound with ethyl phenylacetate (B1230308) and ethyl benzoylacetate respectively, can be converted into 1-phenylazulene and 2-phenylazulene. researchgate.net Another approach, known as the Nozoe reaction, involves reacting this compound with diethyl acetone-1,3-dicarboxylate to produce a precursor for 2-hydroxyazulene. mdpi.com Direct routes also exist, such as the reaction of this compound with (2-ethoxyprop-2-enylidene)triphenylphosphorane, which yields azulene derivatives in moderate yields.
For the synthesis of azaazulenes, this compound can be treated with vinyliminophosphoranes in the presence of triethylamine (B128534) to afford 1-azaazulenes in a single step. rsc.org Another method involves reacting this compound with anions derived from active methyl compounds and arylcarbonitriles, which also produces 1-azaazulene derivatives. clockss.org
Synthesis of Bicyclo[4.3.1]decadienes and other Bicyclic Structures
The reactivity of this compound in cycloaddition reactions has been harnessed to create complex bicyclic frameworks. A notable example is the synthesis of bicyclo[4.3.1]decadienes through an asymmetric palladium-catalyzed [6+3] cycloaddition with a trimethylenemethane (TMM) donor. This reaction proceeds with excellent efficiency and control, yielding the bicyclic product in high yield (94%) and with high enantioselectivity (94% ee). nih.govacs.org These bicyclo[4.3.1]decadiene products can undergo a subsequent thermal researchgate.netresearchgate.net sigmatropic (Cope) rearrangement to furnish asymmetric bicyclo[3.3.2]decadienes. acs.org
In addition to [6+3] cycloadditions, this compound participates in organocatalyzed stereoselective [8+2] cycloadditions. When reacted with azlactones in the presence of a chiral guanidine (B92328) catalyst, this compound affords bicyclic lactones (dihydro-2H-cyclohepta[b]furan derivatives) in high yield and with good to excellent enantioselectivity. chinesechemsoc.orgchinesechemsoc.org
Table 2: Cycloaddition Reactions of this compound
| Reaction Type | Reagent | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference(s) |
|---|---|---|---|---|---|---|
| [6+3] Cycloaddition | Trimethylenemethane (TMM) donor | Palladium complex | Bicyclo[4.3.1]decadiene | 94% | 94% | nih.govacs.org |
Formation of Uracil-Annulated Azaazulenes
This compound serves as a key reactant in the synthesis of novel fused heterocyclic systems containing both an azaazulene and a uracil (B121893) moiety. These uracil-annulated azaazulenes are constructed by reacting this compound with 6-aminouracil (B15529) derivatives. clockss.orgthieme-connect.com
The synthesis involves an enamine-alkylation process where the 6-aminouracil derivative reacts with this compound, followed by an intramolecular condensation, dehydrochlorination, and dehydration to form the final tricyclic product. thieme-connect.com Specifically, the reaction of 6-amino-3-methyluracil (B15044) derivatives with this compound yields 6,9-disubstituted cyclohepta[b]pyrimido[5,4-d]pyrrole-8(6H),10(9H)-diones, which are complex azaazulene systems. thieme-connect.com The reaction can be carried out using bases such as triethylamine and potassium carbonate or, in an improved method, tert-butylamine (B42293) in ethanol. clockss.org
Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates
Chemical intermediates are the building blocks used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. kajay-remedies.compharmasource.global The complex molecules synthesized from this compound, such as azulenes, azaazulenes, and 2H-cyclohepta[b]furan-2-ones, are recognized as valuable intermediates for these industries. mdpi.comgoogle.comgoogle.com
Several sources explicitly identify the 2-oxo-2H-cyclohepta[b]furan analogues produced from this compound as useful pharmaceutical intermediates. google.comgoogle.com Furthermore, the azulene and azaazulene derivatives accessed from this compound are noted for their potential pharmaceutical applications and pharmacological activities, positioning them as key intermediates in drug discovery programs. researchgate.netclockss.org For example, fungicides are a critical component of modern agriculture, and intermediates for compounds like prothioconazole (B1679736) are of significant interest. researchgate.net While direct lines to commercial products are part of proprietary development, the synthesis of novel heterocyclic systems from accessible starting materials like this compound is a foundational aspect of research in both the pharmaceutical and agrochemical sectors. kajay-remedies.comresearchgate.net
Contributions to the Development of Novel Carbon Allotropes and 2D Materials
This compound serves as a critical starting material in the synthesis of azulene and its derivatives, which are foundational building blocks for more complex carbon-based materials. The inherent reactivity of this compound allows for its conversion into various azulenic structures, which can then be utilized in the construction of polymers and nanocomposites with unique electronic and material properties.
One of the primary routes involves the reaction of this compound with active methylene compounds. For instance, the reaction with ethyl phenylacetate or ethyl benzoylacetate leads to the formation of 3-phenyl- and 3-benzoyl-2H-cyclohepta[b]furan-2-ones, respectively. researchgate.net These intermediates can be further reacted with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield various substituted azulenes. researchgate.net Similarly, reacting 6-lithio-1,3-di-tert-butyl-pentafulvene with this compound produces 2-(1′,3′-Di-tert-butyl-pentafulven-6′-yl)-tropone, which undergoes thermal cyclization to form azulene derivatives. researchgate.net
These azulene monomers are precursors to polyazulenes, a class of conjugated polymers. Polyazulenes are of interest due to their low ionization energy, high electron affinity, and narrow bandgap. researchgate.net The connectivity of the azulene units in the polymer chain significantly influences the material's properties. Polymers with a 2,6-connectivity, which creates an alternate arrangement of the seven- and five-membered rings, are particularly noted for facilitating electron delocalization. beilstein-journals.org The on-surface synthesis of polyazulene with exclusive 2,6-connectivity has been achieved using 2,6-diiodoazulene, which can be conceptually derived from tropone-based chemistry, demonstrating a pathway toward ordered two-dimensional carbon structures. rsc.org
Furthermore, azulene-based conjugated polymers have been successfully used to disperse single-walled carbon nanotubes (SWNTs). rsc.org This application is significant as it addresses the challenge of bundling in carbon nanotubes, enabling the formation of stable nanocomposites. These composites exhibit notable electrical conductivity, with values reaching up to 6 S cm⁻¹, showcasing the role of azulene-derived polymers in advancing the application of carbon allotropes. rsc.org The synthesis of these functional polymers often begins with precursors like 2-substituted azulenes, which can be efficiently prepared from tropolone (B20159), a direct derivative of this compound. researchgate.net
Utilization in Ligand Synthesis for Lanthanide Cations
The unique structure of the tropone ring and its derivatives, particularly tropolone (2-hydroxytropone), makes them excellent ligands for a variety of metal ions, including lanthanide cations. Tropolone, which can be synthesized from this compound, readily deprotonates to form the tropolonate anion, a bidentate ligand that forms stable complexes with lanthanides. nih.govacs.org
Tropolonate ligands have been shown to be effective sensitizers for the near-infrared (NIR) emission of several lanthanide ions, including Neodymium (Nd³⁺), Holmium (Ho³⁺), Erbium (Er³⁺), Thulium (Tm³⁺), and Ytterbium (Yb³⁺). researchgate.net The formation of [Ln(tropolonate)₄]⁻ complexes has been characterized both in the solid state and in solution. acs.orgresearchgate.net These studies are crucial for designing lanthanide complexes with specific photophysical properties, as the ligand environment directly impacts the luminescence quantum yields and lifetimes. nih.gov For example, analysis of these complexes revealed that while ML₄ stoichiometries are stable, the presence of a water molecule in the coordination sphere in solution can quench the excited states of the lanthanide cations, a key consideration for optimizing ligand design. nih.gov
More complex, functionalized ligands based on the tropone framework have been developed for specialized applications. A notable example is a DOTA-based ligand (DOTA = 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) featuring a chromophoric tropone coordinating sidearm. nih.gov This ligand forms stable, neutral chelates with trivalent lanthanide ions such as Gadolinium (Gd³⁺), Nd³⁺, and Yb³⁺. nih.gov The resulting complexes exhibit properties that make them suitable for use as dual-mode imaging agents. The Gd³⁺ complex shows high relaxivity for Magnetic Resonance (MR) imaging, while the Nd³⁺ and Yb³⁺ complexes display bright NIR luminescence, making them effective probes for optical imaging. nih.gov The synthesis of such sophisticated ligands demonstrates the utility of the tropone scaffold in creating advanced coordination compounds for biomedical applications.
Theoretical and Computational Chemistry of 2 Chlorotropone
Density Functional Theory (DFT) Investigations
DFT has become a primary tool for studying the electronic structure, reactivity, and reaction mechanisms of organic molecules like 2-chlorotropone due to its balance of computational cost and accuracy. chemrxiv.orguniversiteitleiden.nlnih.gov
DFT calculations have been crucial in mapping the complex potential energy surfaces of reactions involving this compound, particularly in cycloadditions. For instance, the [8+2] cycloaddition of this compound with various azlactones has been investigated using the M062X-D3 density functional with the 6-31G(d,p) basis set. chinesechemsoc.org These calculations were performed to understand the origin of diastereo- and enantioselectivity in organocatalyzed reactions. The studies identified key transition states for the stereodetermining C-C bond formation, revealing that the calculated lowest relative Gibbs free energy of the transition state correctly predicted the experimentally observed major stereoisomer. chinesechemsoc.org
In another study concerning the multistep cycloaddition of cycloheptatriene (B165957) with tropone (B1200060) derivatives, including this compound, DFT methods were benchmarked against higher-level calculations. researchgate.net Functionals like ωB97X-D were used to calculate the energetics of reactants, multiple transition states, intermediates, and products along the complex reaction pathway. researchgate.netresearchgate.net These studies highlight the capability of DFT to dissect intricate, ambimodal reaction pathways where multiple products can arise from a single transition state, a common feature in tropone chemistry. researchgate.net The calculations provide critical insights into the activation energies and thermodynamic stability of various species along the reaction coordinate, which are essential for rationalizing and predicting reaction outcomes. nih.govrsc.orgpku.edu.cn
Table 1: Representative DFT Functionals and Basis Sets in Reaction Mechanism Studies of Tropone Derivatives
| Reaction Type | DFT Functional | Basis Set | Solvent Model | Application | Reference |
| [8+2] Cycloaddition | M062X-D3 | 6-31G(d,p) | EtOAc (Implicit) | Stereoselectivity analysis, Transition state energies | chinesechemsoc.org |
| [6+4] Cycloaddition | ωB97X-D | def2-TZVP | - | Benchmarking, Potential energy surface mapping | researchgate.net |
| [4+2] Cycloaddition | M06-2X | 6-31G(d) / CBS-QB3 | - | Periselectivity, Ambimodal transition states | rsc.org |
While specific studies on the protonation of this compound are not extensively documented, the methodology for such an analysis is well-established using DFT. nih.govthequantuminsider.comchemrxiv.org The proton affinity (PA), defined as the negative of the enthalpy change for the gas-phase protonation of a molecule, can be accurately calculated. wm.edu For this compound, there are two primary sites for protonation: the carbonyl oxygen and the chlorine atom.
Computational chemists would typically use a hybrid DFT functional, such as B3LYP, in conjunction with a large, diffuse basis set like 6-311G++(d,p) to model this process. researchgate.net The procedure involves:
Optimizing the geometry of the neutral this compound molecule.
Optimizing the geometries of the two possible protonated species (O-protonated and Cl-protonated).
Calculating the vibrational frequencies for all optimized structures to confirm they are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE).
Calculating the proton affinity for each site.
Based on the known high basicity of the tropone carbonyl group, it is overwhelmingly predicted that protonation will occur at the oxygen atom, leading to the formation of a hydroxytropylium cation. semanticscholar.orgchemrxiv.org DFT calculations would quantify this preference by showing a significantly higher proton affinity for the oxygen site compared to the chlorine atom. researchgate.net
Table 2: Standard Computational Protocol for Proton Affinity (PA) Calculation
| Step | Procedure | Computational Method | Purpose | Reference |
| 1 | Geometry Optimization | DFT (e.g., B3LYP/6-311G++(d,p)) | Find lowest energy structure of neutral and protonated forms | chemrxiv.orgresearchgate.net |
| 2 | Frequency Calculation | Same as optimization | Confirm minima (no imaginary frequencies), obtain ZPVE | nih.gov |
| 3 | Energy Calculation | Single-point energy at a higher level (optional) | Refine electronic energies | arxiv.orgbeilstein-journals.org |
| 4 | PA Calculation | PA = -ΔH = E(Neutral) + E(H+) - E(Protonated) | Determine the most favorable protonation site | wm.edu |
The 4π-photocyclization of α-tropone derivatives, including this compound, to form bicyclo[3.2.0]hepta-3,6-dien-2-one structures has been explored with computational methods. chemrxiv.orgresearchgate.net Theoretical studies indicate that this photochemical reaction does not proceed readily from the initially populated higher-energy excited states due to prohibitively high energy barriers. chemrxiv.orgresearchgate.net Instead, the reaction is believed to occur from low-energy excited states such as S2 and S3. chemrxiv.org
For substituted tropones like this compound, computational analyses show that the formation energies of the key T1/S0 crossing points, which are critical for the deactivation process leading to the photoproduct, can be significant (greater than 30 kcal/mol). chemrxiv.org This suggests that the photocyclization for this compound is less favorable compared to derivatives with electron-donating groups or under acidic conditions where protonation lowers the reaction barriers. chemrxiv.orgrsc.org
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's reactivity. DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals for this compound. nanobioletters.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.
In the context of cycloaddition reactions, the relative energies of the FMOs of this compound and the reacting diene or dienophile determine the reaction's favorability and periselectivity ([4+2] vs. [6+4] vs. [8+2]). rsc.org The chlorine atom, being electron-withdrawing, influences the energies and coefficients of the π-system's molecular orbitals, thereby affecting the regioselectivity of cycloaddition reactions. chinesechemsoc.org
Table 3: Key Molecular Orbital Properties Predicted by DFT
| Property | Description | Significance for this compound | Reference |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). | mdpi.com |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). | mdpi.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | rsc.org |
| Orbital Coefficients | Contribution of atomic orbitals to the molecular orbital. | Determines the most reactive sites for orbital-controlled reactions (e.g., cycloadditions). | universiteitleiden.nl |
Studies on 4π-Photocyclization Mechanisms of Tropone Derivatives
Ab Initio and Wavefunction Theory Calculations
For situations requiring higher accuracy, particularly for benchmarking DFT results or studying electronically complex processes like photochemistry, ab initio and wavefunction-based methods are employed. researchgate.netresearchgate.net
In studies of the cycloaddition of cycloheptatriene with this compound, high-level methods such as DLPNO-CCSD(T) (Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and Perturbative Triples) with large basis sets (e.g., cc-pVQZ) have been used to calculate benchmark energetics. researchgate.net These highly accurate calculations provide a reliable standard against which the performance of various density functionals can be judged, ensuring that the DFT methods used for broader exploration and dynamics are dependable. researchgate.net
For the 4π-photocyclization, which involves multiple electronic excited states, multi-reference methods are necessary. Complete Active Space Self-Consistent Field (CASSCF) calculations have been used to investigate the potential energy surfaces of the excited states of tropone derivatives. chemrxiv.org These ab initio methods are essential for correctly describing the complex electronic rearrangements, state crossings (e.g., S1/S0), and degeneracies that govern photochemical reaction pathways. chemrxiv.orgrsc.org
Theoretical Insights into Delocalization and Bond Alternation within the Ring System
Theoretical and computational studies, complemented by experimental X-ray crystallography, provide significant insights into the electronic structure of the this compound ring. These investigations focus on the degree of π-electron delocalization and the presence of bond-length alternation, which are key indicators of its aromatic character.
X-ray crystallographic analysis has definitively shown that the π-electron system in this compound is only partially delocalized, leading to pronounced bond-length alternation within the seven-membered ring. rsc.org While the tropone nucleus is generally considered a non-benzenoid aromatic system, contributing to a delocalized six-π-electron resonance structure, its chemical properties can also be largely explained by its cycloheptatrienone form. rsc.org In the case of this compound, the experimental data points towards a structure with significant polyene character.
The seven-membered ring of this compound is planar, a prerequisite for effective π-orbital overlap. rsc.org However, the measured bond lengths reveal a pattern of alternating single and double bonds rather than the uniform bond lengths characteristic of a fully delocalized aromatic system like benzene (B151609). rsc.org
Experimental data from X-ray crystallography highlights these structural features. The C(1)-C(2) bond is notably long, while the C(3)-C(4) bond is unusually short. rsc.org The C=O bond length is consistent with a carbonyl group that has some single-bond character, suggesting a degree of charge polarization where the oxygen atom carries a partial negative charge and the ring a partial positive charge. rsc.org
Table 1: Experimental Bond Lengths in this compound
| Bond | Bond Length (Å) | Description |
|---|---|---|
| C(1)-C(2) | 1.49 | Long, corresponds to a C(sp²)-C(sp²) single bond. rsc.org |
| C(3)-C(4) | 1.40 | Anomalously short for a formal single bond. rsc.org |
| C=O | 1.24 | Shorter than a typical C-O single bond, but longer than a pure C=O double bond. rsc.org |
| C-Cl | 1.74 | In agreement with standard C(sp²)-Cl bond lengths. rsc.org |
Data sourced from X-ray crystallographic analysis. rsc.org
Computational studies on analogous molecules provide further context. CNDO/2 molecular orbital calculations performed on tropolone (B20159) 2-methyl ether, a structurally similar compound, indicated differing π-bond orders for the various carbon-carbon bonds. rsc.org Specifically, the π-bond order was calculated to be higher for the C(3)-C(4) bond compared to the C(5)-C(6) bond. However, this calculated difference in bond order was not large enough to fully account for the significant bond length discrepancies observed experimentally in this compound. rsc.org The same study identified the C(1)-C(2) bond as having the lowest π-bond order, which aligns with its experimentally observed greater length. rsc.org
The degree of bond alternation in this compound is more significant than in some other tropolone derivatives. For instance, sodium tropolonate exhibits no major bond alternation, with its C-C bond lengths approaching the standard aromatic value of approximately 1.394 Å. rsc.org Conversely, bis(tropolonato)copper(II) does show marked bond alternation, though to a lesser extent than this compound. rsc.org
Further theoretical studies involving density functional theory (DFT) have explored the electronic transitions and excited states of tropone derivatives. For this compound, calculations show a relatively high energy barrier for the S₀/S₁ crossing, which influences its photochemical behavior but also reflects the inherent stability of its ground-state electronic configuration. chemrxiv.org
Future Directions and Emerging Research Avenues for 2 Chlorotropone
Development of New Catalytic Systems for Enhanced Selectivity and Efficiency
The development of novel catalytic systems is paramount to unlocking the full synthetic potential of 2-chlorotropone. A significant area of focus is the design of catalysts that can control the various cycloaddition pathways that this compound can undergo, such as [8+2], [6+4], [4+2], and [2+2] cycloadditions. chinesechemsoc.orgresearchgate.netnih.govcapes.gov.brrsc.orgresearchgate.netresearchgate.net
Recent advancements have seen the successful use of chiral bifunctional guanidine (B92328) catalysts in the asymmetric [8+2] cycloaddition of tropones with azlactones. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net For instance, the reaction of this compound with an azlactone in the presence of a specific guanidine-sulfonamide catalyst afforded the corresponding bicyclic product with high yield and enantiomeric excess. chinesechemsoc.org This highlights the potential for developing more sophisticated organocatalysts to achieve even greater control over stereoselectivity. chinesechemsoc.orgresearchgate.net
Palladium-catalyzed cycloadditions also represent a promising frontier. The enantioselective palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloaddition with this compound has been shown to produce bicyclo[4.3.1]decadienes with excellent yield and enantioselectivity. nih.govacs.org Future research will likely focus on expanding the library of chiral ligands for palladium and other transition metals to modulate the reactivity and selectivity of these transformations. nih.govacs.orgnih.gov Furthermore, the use of Lewis acid catalysts to influence the regioselectivity of cycloaddition reactions is an area ripe for exploration. researchgate.netresearchgate.net
The table below summarizes some of the recent catalytic systems employed in reactions involving this compound.
| Catalyst System | Reaction Type | Substrate(s) | Key Findings |
| Chiral Guanidine-Sulfonamide | [8+2] Cycloaddition | This compound, Azlactone | High yield (91%) and good enantioselectivity (85% ee) for the bicyclic product. chinesechemsoc.org |
| Palladium(0) with Chiral Ligand | [6+3] TMM Cycloaddition | This compound, TMM precursor | Excellent yield (94%) and enantioselectivity (94% ee) for the bicyclo[4.3.1]decadiene product. nih.govacs.org |
| Lewis Acids (e.g., B(C6F5)3) | [4+2] vs [8+2] Cycloaddition | Tropone (B1200060), Dienes | Can control the regioselectivity, favoring the [4+2] adduct. researchgate.netresearchgate.net |
Exploration of Unprecedented Reaction Pathways and Reactivity Modes
Beyond established cycloadditions, researchers are actively seeking to uncover novel reaction pathways for this compound. Its unique electronic structure makes it a candidate for a variety of transformations that are yet to be fully explored.
One area of interest is the investigation of ambimodal cycloaddition pathways, where a single transition state can lead to multiple products. researchgate.net Computational studies on the reaction of this compound with cycloheptatriene (B165957) suggest that the observed [6+4] and [4+2] cycloadducts may arise from such ambimodal processes rather than distinct single-step pathways. researchgate.net Further experimental and theoretical work is needed to fully understand and control these complex reaction manifolds.
The reaction of this compound with enamines to synthesize azulene (B44059) derivatives is a well-established method. mdpi.com However, exploring the reactions of this compound with a wider range of nucleophiles and electrophiles could lead to the discovery of new heterocyclic systems and molecular architectures. For example, its reaction with 6-amino-1,3-dialkyluracils has been shown to produce novel cyclohepta[b]pyrimido[5,4-d]pyrrole-8(7H),10(9H)-dione derivatives. researchgate.net
The nitration of this compound has been shown to yield a variety of products, including rearranged m-hydroxybenzaldehydes, indicating complex reaction pathways that warrant further investigation. rsc.org Additionally, the reaction of 9-chloro-1,6-methano acs.organnulen-8-one, a vinylogue of this compound, with ylides has led to the synthesis of novel 4,9-methanocyclopentacycloundecene derivatives, showcasing the potential of related systems. researchgate.netrsc.org
Advanced Applications in Supramolecular Chemistry and Functional Materials
The distinct structural and electronic properties of the tropone ring make this compound and its derivatives attractive building blocks for supramolecular chemistry and the development of functional materials. uml.edunih.govuclouvain.be The dipolar nature of the tropone core can be exploited to direct the self-assembly of molecules into ordered structures. nih.gov
The dynamic nature of non-covalent bonds in supramolecular polymers allows for the creation of materials with responsive and adaptive properties. uml.edu By incorporating this compound-derived units into larger molecular architectures, it may be possible to design materials that respond to external stimuli such as light, temperature, or chemical analytes. uml.edu
The synthesis of novel, complex heterocyclic systems from this compound opens the door to materials with interesting photophysical or electronic properties. mdpi.com For instance, azulene derivatives, which can be synthesized from this compound, are known for their unique optical and electronic characteristics. mdpi.com Future work could focus on tuning these properties by modifying the substituents on the azulene core, which can be readily achieved by starting with functionalized this compound derivatives.
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
A synergistic approach combining computational and experimental methods is crucial for gaining a deeper understanding of the reaction mechanisms of this compound and for predicting new reactivity. researchgate.netresearchgate.netchemrxiv.orgrsc.org
Density Functional Theory (DFT) calculations have already proven valuable in elucidating the mechanisms of cycloaddition reactions involving tropones. chinesechemsoc.orgresearchgate.netresearchgate.net These studies can help to rationalize observed selectivities and predict the feasibility of new reaction pathways. researchgate.net For example, computational studies have been used to understand the factors controlling the [8+2] versus [4+2] cycloaddition pathways and the origins of stereoselectivity. researchgate.net Theoretical investigations into the 4π-photocyclization of tropone derivatives are also providing insights into their excited-state reactivity. chemrxiv.orgrsc.org
Molecular dynamics simulations can be employed to study the dynamic aspects of these reactions, particularly in cases of ambimodal cycloadditions where multiple products can form from a single transition state. researchgate.net The integration of machine-learned potentials also promises to make the modeling of these complex reactions more accessible. researchgate.net
The following table highlights the interplay between computational and experimental findings.
| Reaction/Property | Computational Method | Key Insights | Experimental Correlation |
| [8+2] Cycloaddition | DFT | Elucidation of diastereo- and enantioselection. chinesechemsoc.org | Matches observed product stereochemistry. chinesechemsoc.org |
| [6+4] & [4+2] Cycloaddition | DFT, Molecular Dynamics | Prediction of ambimodal transition states. researchgate.net | Rationalizes the formation of multiple products. researchgate.net |
| 4π-Photocyclization | Ab initio methods | Investigation of excited-state reaction pathways. chemrxiv.orgresearchgate.net | Explains photophysical properties and deactivation routes. chemrxiv.org |
Design and Synthesis of Novel Molecular Scaffolds Leveraging this compound's Unique Structure
The rigid, seven-membered ring of this compound provides a unique three-dimensional scaffold that can be elaborated into a diverse range of complex molecules. whiterose.ac.ukmdpi.com This "top-down" approach, where a complex core is systematically modified, is a powerful strategy for generating molecular diversity. whiterose.ac.uk
The reactivity of the chlorine atom and the carbonyl group, as well as the π-system of the tropone ring, allows for a variety of transformations to build upon this core structure. Cycloaddition reactions, as previously discussed, are a primary method for constructing fused and bridged bicyclic systems. nih.govacs.org Subsequent ring-cleavage, ring-expansion, or annulation reactions can then be used to access a wide array of novel molecular scaffolds. whiterose.ac.uk
For example, this compound can serve as a starting point for the synthesis of azulenes, which themselves are valuable scaffolds for further functionalization. mdpi.com The reaction with active methylene (B1212753) compounds is a classic method to produce 2H-cyclohepta[b]furan-2-ones, which are key intermediates in azulene synthesis. mdpi.comclockss.org The development of new synthetic methodologies starting from this compound will undoubtedly lead to the creation of novel molecular architectures with potential applications in medicinal chemistry and materials science. whiterose.ac.ukmdpi.comasm.orgeie.grstanford.edu
| Starting Material | Reaction Type | Resulting Scaffold | Potential Applications |
| This compound | [6+3] Cycloaddition | Bicyclo[4.3.1]decadiene | Natural product synthesis. nih.govacs.orgacs.org |
| This compound | Reaction with active methylenes | 2H-Cyclohepta[b]furan-2-one | Synthesis of azulenes and other heterocycles. mdpi.comclockss.org |
| This compound | Reaction with 6-amino-1,3-dialkyluracils | Cyclohepta[b]pyrimido[5,4-d]pyrrole-8(7H),10(9H)-dione | Development of new therapeutic agents. researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-chlorotropone, and how can purity be ensured?
- Methodological Answer : this compound is typically synthesized via dehydrogenation of 2-chloro-2,6-cycloheptadienone using dichlorodicyanoquinone (DDQ) in benzene under reflux conditions . Purity is confirmed via spectral analysis (NMR, IR) and comparison with authentic samples. For novel syntheses, X-ray crystallography is recommended to resolve ambiguities in structure . Chromatographic purification (e.g., silica gel with ethyl acetate/pentane) is critical to isolate high-purity products .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming substituent positions and electronic environments, particularly for distinguishing regioisomers . Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves absolute configurations in cycloadducts . Purity assessment requires melting point analysis and thin-layer chromatography (TLC) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : this compound is classified as acutely toxic (Category 4 oral), skin corrosive (Category 1B), and a respiratory/skin sensitizer . Use fume hoods, nitrile gloves, and protective eyewear. Emergency protocols should address spill containment (e.g., inert absorbents) and exposure mitigation (e.g., immediate rinsing for eye/skin contact) .
Advanced Research Questions
Q. Why does this compound exhibit superior reactivity in [6+3] cycloadditions compared to 2-bromo- or 2-methoxytropone?
- Methodological Answer : The electron-withdrawing chlorine atom enhances tropone’s electrophilicity, facilitating cycloaddition with trimethylenemethane (TMM) donors. In contrast, bromine’s larger size may sterically hinder reactivity, while methoxy groups donate electrons, reducing electrophilicity . Experimental validation involves comparing reaction kinetics and electronic profiles (e.g., Hammett studies) for substituent effects .
Q. How can regioselectivity in this compound cycloadditions be rationalized, and what mechanistic insights does this provide?
- Methodological Answer : Exclusive regioselectivity (cyano group opposite substituents) suggests a concerted mechanism, as electronic variations in substituents do not alter outcomes . Computational studies (DFT calculations) and isotopic labeling can probe transition states, while X-ray data on adducts (e.g., 4e) support stereochemical assignments .
Q. What experimental strategies address contradictions in synthetic yields or reactivity across substituted tropones?
- Methodological Answer : Discrepancies (e.g., 2-bromotropone’s inactivity vs. This compound’s 94% yield) require systematic variation of reaction conditions (solvent, temperature) and electronic profiling (cyclic voltammetry) . Comparative studies with deuterated analogs or steric maps (molecular modeling) can isolate electronic vs. steric contributions .
Q. How does the dehydrogenation pathway of 2-chloro-2,4-cycloheptadienone differ from its 2,6-isomer, and what synthetic implications arise?
- Methodological Answer : The 2,6-isomer undergoes clean dehydrogenation to this compound with DDQ, while the 2,4-isomer forms cycloadducts, likely due to strain or orbital alignment differences . Mechanistic probes (e.g., trapping diradical intermediates) and alternative oxidants (e.g., MnO₂) can clarify pathway divergences .
Data Presentation Guidelines
-
Tabular Data : Include comparative yields, spectroscopic data, and hazard classifications (Table 1).
Property This compound 2-Bromotropone Cycloaddition Yield (%) 94 0 Melting Point (°C) 98–100 N/A Acute Toxicity (GHS Category) 4 4 -
Figures : X-ray structures (e.g., adduct 4e) and reaction schematics should highlight stereochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
